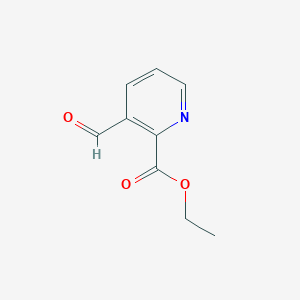

Ethyl 3-formylpicolinate

Description

Contextualization within Picolinate (B1231196) Chemistry and Pyridine (B92270) Scaffolds

Picolinates, as derivatives of picolinic acid (pyridine-2-carboxylic acid), are integral components in the field of heterocyclic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The presence of the nitrogen atom in the pyridine ring not only influences the molecule's basicity and reactivity but also provides a key coordination site for metal ions. uniovi.es

The introduction of various functional groups onto the pyridine scaffold allows for the fine-tuning of its chemical and physical properties. Picolinates, featuring a carboxylate group or its ester derivative at the 2-position, are particularly important. This arrangement facilitates the formation of stable chelate complexes with a variety of metal ions, a property extensively exploited in coordination chemistry and catalysis. uniovi.es

Ethyl 3-formylpicolinate belongs to this important class of compounds, with the additional presence of a formyl (aldehyde) group at the 3-position. This substitution pattern is crucial as it introduces a second reactive site, significantly expanding the synthetic possibilities beyond those of simpler picolinates. The interplay between the ester and aldehyde functionalities on the pyridine core underpins its utility in constructing diverse molecular architectures.

Significance as a Multifunctional Building Block in Organic Synthesis

The value of this compound in organic synthesis lies in its capacity to participate in a wide range of chemical transformations, acting as a "multifunctional building block." nih.gov This term refers to a molecule that possesses multiple reactive centers, allowing for sequential or domino reactions to build molecular complexity efficiently. nih.gov

The aldehyde group of this compound is a versatile handle for various carbon-carbon bond-forming reactions. These include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and Grignard additions. ambeed.com These reactions allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring.

Simultaneously, the ethyl ester at the 2-position can undergo reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. This dual reactivity allows chemists to construct complex heterocyclic systems. For instance, the aldehyde can be used to build a new ring system fused to the pyridine core, while the ester can be modified to introduce further diversity or to act as a coordinating group for a metal catalyst.

The strategic combination of these reactive sites makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, including those with potential applications in medicinal chemistry and materials science.

Overview of Current Research Trajectories and Academic Contributions

Current research involving this compound and its analogs, such as mthis compound, is focused on leveraging its unique reactivity to access novel chemical entities. ambeed.com One significant area of application is in the synthesis of complex ligands for coordination chemistry and catalysis. The ability of the picolinate moiety to bind to metals, combined with the potential for further functionalization at the 3-position, allows for the design of tailored ligands for specific catalytic processes. uniovi.es For example, derivatives of formylpicolinates are used in the synthesis of ligands for metal-catalyzed cross-coupling reactions and oxidation reactions. uniovi.es

In the field of medicinal chemistry, the pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov The functional handles on this compound provide a platform for the synthesis of new pyridine-containing compounds for biological screening. Researchers are exploring the use of this building block to create libraries of diverse molecules to identify new therapeutic agents. nih.gov

Furthermore, the reactivity of the formyl group is being exploited in the development of novel synthetic methodologies. For instance, multicomponent reactions involving aldehydes are a powerful tool for the rapid construction of complex molecules. rsc.org this compound is an attractive substrate for such reactions, enabling the efficient synthesis of highly substituted pyridine derivatives. Recent studies have demonstrated the use of related formylpicolinates in the synthesis of bifunctional chelators for applications in medical imaging. nih.govacs.org

The academic community continues to contribute to the understanding and application of this compound chemistry. Ongoing research focuses on developing more efficient synthetic routes to this and related building blocks, as well as exploring its reactivity in novel chemical transformations. These efforts are paving the way for the discovery of new molecules with valuable properties and applications.

| Property | Value |

| Chemical Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 159755-62-1 |

| Synonyms | Ethyl 3-formylpyridine-2-carboxylate |

| SMILES | CCOC(=O)C1=C(C=CC=N1)C=O |

Table 1: Chemical Properties of this compound. chemscene.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-formylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBURRVCCJZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576135 | |

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159755-62-1 | |

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Formylpicolinate

Established Synthetic Routes and Reaction Optimizations

The synthesis of ethyl 3-formylpicolinate can be achieved through various established methods, primarily involving the formylation of picolinate (B1231196) esters or the esterification of picolinic acid derivatives.

Strategies for Formylation of Picolinate Esters

The direct introduction of a formyl group onto the ethyl picolinate backbone is a common strategy. This often involves electrophilic aromatic substitution-type reactions, though the electron-deficient nature of the pyridine (B92270) ring requires specific activating conditions. One such method is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. znaturforsch.com This reagent can then attack the pyridine ring, typically at the 3-position, to introduce the formyl group.

Another approach involves the oxidation of a precursor methyl group at the 3-position of the picoline ring. While this is a common strategy for pyridine aldehydes in general, it requires the initial synthesis of 3-methylpicolinic acid or its ester, which can then be oxidized using various reagents like selenium dioxide or manganese dioxide.

Esterification Approaches to Picolinic Acid Derivatives

Alternatively, if 3-formylpicolinic acid is available, it can be converted to its corresponding ethyl ester through esterification. The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemguide.co.uk This is an equilibrium-driven process, and to achieve high yields, the reaction is often carried out with an excess of the alcohol or by removing the water formed during the reaction. wikipedia.orgchemguide.co.uk

Other modern esterification methods can also be employed, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to activate the carboxylic acid towards nucleophilic attack by ethanol. organic-chemistry.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Equilibrium limited, requires harsh conditions |

| DCC/EDCI Coupling | Ethanol, DCC or EDCI, DMAP (cat.) | Room Temperature | High yields, mild conditions | Stoichiometric byproducts, cost of reagents |

| Acid Chloride | Thionyl chloride, then ethanol | Two steps | High yielding | Harsh reagent (SOCl₂), generates HCl |

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through either a linear or a convergent strategy. differencebetween.comedurev.in

Precursor Chemistry and Functional Group Interconversions

Common precursors for the pyridine ring itself include smaller, functionalized acyclic molecules that can undergo condensation and cyclization reactions. For instance, α,β-unsaturated carbonyl compounds can react with ammonia (B1221849) or its equivalents to form dihydropyridines, which can then be oxidized to the corresponding pyridine.

Functional group interconversions are crucial for arriving at the final product. Key transformations include:

Oxidation: The conversion of a methyl group or an alcohol to an aldehyde is a critical step in many synthetic routes.

Esterification: As discussed earlier, the conversion of a carboxylic acid to an ester is a fundamental transformation. byjus.com

Reduction: The selective reduction of a carboxylic acid or its derivative to an alcohol, which can then be re-oxidized to the aldehyde, provides another synthetic avenue.

The careful selection and manipulation of these functional groups are paramount to a successful synthesis.

Derivatives and Analogues of Ethyl 3 Formylpicolinate: Synthetic Access and Structural Diversity

Synthesis of Halogenated Ethyl Formylpicolinates

The introduction of halogen atoms onto the pyridine (B92270) ring of ethyl picolinate (B1231196) derivatives is a key strategy for modulating the electronic properties of the molecule and for providing a handle for further functionalization, particularly through cross-coupling reactions. The synthesis of halogenated ethyl formylpicolinates can be approached by either halogenating an existing ethyl 3-formylpicolinate molecule or by constructing the ring from halogenated precursors.

Direct electrophilic halogenation of pyridine rings is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophiles. However, specific positions can be targeted under forcing conditions or by using more potent halogenating agents. For instance, chlorination and bromination can sometimes be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an acid catalyst.

A more common and regioselective approach involves the use of Sandmeyer-type reactions starting from an amino-substituted picolinate. This process typically involves:

Nitrosation : Conversion of an amino group on the pyridine ring to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

Displacement : Treatment of the diazonium salt with a copper(I) halide (CuCl, CuBr) or in the case of iodination, potassium iodide (KI), to introduce the corresponding halogen at the position of the original amino group.

Fluorination is often accomplished using the Balz-Schiemann reaction, where the diazonium salt is converted to a tetrafluoroborate salt, which upon heating, expels nitrogen gas and boron trifluoride to yield the fluoro-substituted pyridine.

Table 1: Synthetic Methods for Halogenated Pyridine Derivatives

| Halogen | Reagent(s) | Method |

|---|---|---|

| Chlorine (Cl) | CuCl / HCl | Sandmeyer Reaction |

| Bromine (Br) | CuBr / HBr | Sandmeyer Reaction |

| Iodine (I) | KI | Diazonium Salt Displacement |

These methods allow for the regioselective synthesis of various halogenated isomers of this compound, which are valuable intermediates in medicinal chemistry and materials science.

Alkyl and Aryl Substituted Ethyl Formylpicolinate Analogues

The introduction of alkyl and aryl groups onto the pyridine nucleus is commonly achieved through modern cross-coupling reactions, which typically require a halogenated picolinate precursor. researchgate.net Palladium-catalyzed reactions such as the Suzuki, Stille, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds. mdpi.com

Suzuki Coupling : This reaction involves the coupling of a halo-picolinate (e.g., ethyl 5-bromo-3-formylpicolinate) with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used for creating aryl-aryl or aryl-alkyl bonds and is known for its tolerance of a wide range of functional groups.

Stille Coupling : This involves the reaction between a halo-picolinate and an organostannane reagent, catalyzed by palladium.

Sonogashira Coupling : To introduce acetylenic substituents, which can be further modified, the Sonogashira reaction is employed. mdpi.com This method couples a terminal alkyne with a halo-picolinate using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. mdpi.com

Direct C-H activation is an emerging strategy that allows for the coupling of alkyl or aryl groups without the need for pre-functionalization (i.e., halogenation) of the picolinate ring. These reactions are often catalyzed by transition metals like palladium, rhodium, or ruthenium.

Additionally, organolithium reagents can be used to introduce alkyl or aryl substituents via nucleophilic substitution of hydrogen on the electron-deficient pyridine ring, although this method can sometimes lack regioselectivity. researchgate.net

Table 2: Selected Cross-Coupling Reactions for Alkyl/Aryl Substitution

| Reaction Name | Reagents | Bond Formed |

|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd Catalyst, Base | C-C (Aryl or Alkyl) |

| Stille Coupling | Organostannane, Pd Catalyst | C-C (Aryl or Alkyl) |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (Alkynyl) |

Aminated Ethyl Picolinate Derivatives

The synthesis of aminated ethyl picolinate derivatives can be accomplished through several established synthetic routes, most notably via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds. This reaction couples a halo-picolinate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. The choice of phosphine ligand for the palladium catalyst is crucial for achieving high yields and broad substrate scope.

Alternatively, SNAr reactions can be employed, particularly if the pyridine ring is activated by strongly electron-withdrawing groups and the halogen is in an activated position (ortho or para to the ring nitrogen or another withdrawing group). In this reaction, a nucleophilic amine displaces a halide from the aromatic ring.

A multi-step sequence involving the generation of an amine from a different functional group is also common. For example, a nitro-substituted picolinate can be reduced to the corresponding amino derivative using reducing agents like tin(II) chloride, catalytic hydrogenation (H₂/Pd-C), or zinc in the presence of an acid. nih.gov Another route involves the conversion of a halogenated picolinate to an azide derivative using sodium azide, followed by reduction of the azide to the amine, for instance with zinc and ammonium chloride. nih.gov

Strategies for Diversification at the Formyl and Ester Functionalities

The formyl and ester groups of this compound are amenable to a wide range of chemical transformations, allowing for extensive structural diversification.

Transformations of the Formyl Group:

Reduction : The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄). The resulting compound is ethyl 3-(hydroxymethyl)picolinate. bldpharm.com

Oxidation : Oxidation of the formyl group to a carboxylic acid can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O), yielding pyridine-2,3-dicarboxylic acid monoethyl ester.

Reductive Amination : The formyl group can be converted into an amine via reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in situ reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Carbon-Carbon Bond Formation : The aldehyde is a key functional group for C-C bond formation. It readily undergoes reactions such as the Wittig reaction (with phosphorus ylides to form alkenes), Horner-Wadsworth-Emmons reaction (with phosphonate carbanions), and aldol (B89426) or Knoevenagel condensations.

Transformations of the Ester Group:

Hydrolysis : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (3-formylpicolinic acid) under either acidic or basic (saponification) conditions.

Amidation : The ester can be converted directly to an amide by heating with an amine (aminolysis). acgpubs.org This reaction is often catalyzed by the amine itself or by the addition of a Lewis acid. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

Reduction : The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that LiAlH₄ will also reduce the formyl group, leading to the formation of pyridine-2,3-dimethanol. Selective reduction of the ester in the presence of an aldehyde is challenging and typically requires protection of the aldehyde group first.

Transesterification : The ethyl ester can be converted to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Table 3: Diversification of Formyl and Ester Functionalities

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Formyl (-CHO) | Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Formyl (-CHO) | Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

| Formyl (-CHO) | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Ethyl Ester (-COOEt) | Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid (-COOH) |

| Ethyl Ester (-COOEt) | Amidation | R₂NH, heat | Amide (-CONR₂) |

| Ethyl Ester (-COOEt) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

Reactivity and Mechanistic Investigations of Ethyl 3 Formylpicolinate

Chemoselective Transformations of the Formyl Group

The formyl group, an aldehyde, is the more reactive electrophilic site in Ethyl 3-formylpicolinate and is susceptible to a wide array of nucleophilic attacks and condensation reactions. Its position on the pyridine (B92270) ring influences its electronic properties and, consequently, its reactivity.

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds. The formyl group of this compound readily participates in this transformation, which typically proceeds via a two-step mechanism: the initial formation of an imine (or iminium ion) through condensation with a primary or secondary amine, followed by reduction of the C=N double bond.

The general pathway can be summarized as:

Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. This is followed by dehydration to yield an imine intermediate.

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

This method allows for the introduction of a wide variety of substituents, depending on the amine used in the reaction. The process is highly efficient for converting aldehydes into primary, secondary, or tertiary amines. organic-chemistry.org Related condensation reactions, without the subsequent reduction step, can be used to synthesize various imine-containing ligands or intermediates for further transformations. nih.gov

| Amine Reactant | Reducing Agent | Expected Product |

|---|---|---|

| Ammonia (B1221849) (NH₃) | H₂/Catalyst (e.g., Ni, Pd) | Ethyl 3-(aminomethyl)picolinate |

| Benzylamine | Sodium triacetoxyborohydride | Ethyl 3-((benzylamino)methyl)picolinate |

| Piperidine | Sodium cyanoborohydride | Ethyl 3-(piperidin-1-ylmethyl)picolinate |

The formyl group is a key functional handle for constructing new ring systems through cyclization and annulation reactions. These strategies often involve an initial intermolecular reaction at the formyl group, followed by an intramolecular cyclization to build a fused or spirocyclic framework.

For instance, this compound can serve as a precursor in reactions like the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an electrophilic cyclization to form a tetrahydroisoquinoline or tetrahydro-β-carboline ring system. nih.gov Other annulation strategies could involve multi-component reactions where the formyl group acts as the electrophilic trigger for a cascade of bond-forming events, leading to complex heterocyclic structures. rsc.org

| Reaction Type | Co-reactant(s) | Potential Heterocyclic Product Core |

|---|---|---|

| Pictet-Spengler Type | Tryptamine | Tetrahydro-β-carboline |

| Friedländer Annulation | 2-Aminoacetophenone | Quinoline |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine |

Reactivity Profiles of the Picolinate (B1231196) Ester Moiety

The ethyl ester of the picolinate moiety is generally less reactive towards nucleophiles than the formyl group. libretexts.org However, it can undergo characteristic ester reactions, most notably hydrolysis and transesterification, typically under conditions that would not affect the aldehyde.

Hydrolysis: Under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H₂SO₄) conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, yielding 3-formylpicolinic acid. Base-catalyzed hydrolysis (saponification) is generally irreversible and proceeds through a nucleophilic acyl substitution mechanism.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl group can be exchanged for a different alkyl or aryl group. This is an equilibrium-driven process.

The nitrogen atom in the pyridine ring and its ability to chelate metal ions can influence the reactivity of the adjacent ester group. wikipedia.orgnih.gov Coordination of a Lewis acid to the nitrogen can enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack.

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving this compound are dictated by the fundamental principles of its constituent functional groups.

Acid-Promoted Cyclization Mechanism: In reactions like the Pictet-Spengler cyclization, the mechanism involves the acid-catalyzed formation of an electrophilic iminium ion from the aldehyde and an amine. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich ring of the co-reactant attacks the iminium carbon, leading to ring closure. nih.gov A subsequent proton loss re-aromatizes the system.

Ester Hydrolysis Mechanism: Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is deprotonated in the basic medium to yield the carboxylate salt.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two distinct electrophilic sites—the formyl carbon and the ester carbonyl carbon—raises the issue of regioselectivity (or, more accurately, chemoselectivity ). Most common nucleophiles and reducing agents will preferentially react with the more electrophilic and less sterically hindered formyl group. For example, hydride reducing agents like NaBH₄ will reduce the aldehyde to an alcohol while leaving the ester intact under controlled conditions. Achieving reaction at the ester requires harsher conditions or reagents that are specific for esters, thereby allowing for selective transformations. The study of reaction pathways is crucial for understanding and predicting this regioselectivity. nih.govnih.gov

Stereoselectivity becomes relevant when a new chiral center is created during a reaction. For example, in the reduction of an imine formed from this compound, if the reducing agent or the molecule itself contains a source of chirality, one stereoisomer of the resulting amine may be formed in preference to the other. Similarly, in cyclization reactions that generate new stereocenters, controlling the diastereoselectivity is a key synthetic challenge. The spatial arrangement of the transition state, influenced by steric and electronic factors, will determine the stereochemical outcome of the reaction.

Applications of Ethyl 3 Formylpicolinate in Advanced Organic Synthesis

Utilization as a Key Intermediate in Heterocyclic Compound Synthesis

The strategic placement of an electrophilic aldehyde carbon and an ester group on the pyridine (B92270) core allows Ethyl 3-formylpicolinate to participate in a variety of cyclization and condensation reactions. These reactions pave the way for the synthesis of a wide array of heterocyclic compounds, which are central to pharmaceuticals and material sciences. ias.ac.in The dual reactivity enables chemists to build intricate molecular architectures through sequential or one-pot multicomponent reactions.

Pyridine-Fused Heterocycles

Pyridine-fused heterocycles are a significant class of compounds due to their prevalence in biologically active molecules and functional materials. ias.ac.in this compound serves as a key precursor for these systems. For instance, the aldehyde group can react with an adjacent nucleophile in a separate molecule, while the ester group can participate in a subsequent intramolecular cyclization to form a new ring fused to the initial pyridine structure. This strategy is employed in the synthesis of various fused systems, including pyrido[2,3-d]pyrimidines and other related structures that are of interest for their pharmacological potential. A series of novel furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized starting from substituted pyridines, demonstrating the utility of such precursors in building complex fused systems. nih.gov

Novel Nitrogen-Containing Ring Systems

The reactivity of this compound is not limited to simple fused rings. It is instrumental in the synthesis of diverse and novel nitrogen-containing heterocycles. mdpi.com The aldehyde can undergo condensation with various binucleophiles, such as hydrazines or ureas, to form new heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a pyridopyridazine (B8481360) ring system. The subsequent manipulation of the ethyl ester group allows for further annulation or functionalization, leading to complex polycyclic nitrogenous compounds. The synthesis of fused and spiro nitrogen-containing heterocycles is a key area of research, with methods like cycloaddition and intramolecular ring closure being used to create aziridines, azetidines, pyrrolidines, and other important motifs. mdpi.com

Role in Complex Molecule Construction and Scaffold Diversity

The concept of scaffold diversity is crucial in modern drug discovery, aiming to explore a broad chemical space to identify novel bioactive compounds. researchgate.net this compound is an excellent starting block for diversity-oriented synthesis (DOS). By reacting its two functional groups with different partners in various reaction sequences, a multitude of distinct molecular skeletons can be generated from a single, simple precursor. For example, a reaction at the aldehyde with one reagent, followed by a different reaction at the ester, can lead to a completely different core structure than if the reaction order were reversed or if a multicomponent reaction were used. This approach allows for the generation of libraries of compounds with high scaffold diversity, which is essential for screening against biological targets. The single-step formation of complex tetracyclic fused scaffolds through methods like (3+2) cycloaddition highlights the efficiency of using well-designed starting materials to build molecular complexity. nih.gov

Precursor for Bioactive Molecule Development in Medicinal Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry. mdpi.comnih.gov The morpholine (B109124) ring, for example, is found in numerous approved drugs and is considered a "privileged structure" due to its favorable physicochemical and metabolic properties. nih.govsemanticscholar.org this compound provides a synthetic entry point to a vast range of pyridine-containing scaffolds that are of high interest in the search for new therapeutic agents. Its derivatives are investigated for a wide spectrum of biological activities, capitalizing on the pyridine ring's ability to participate in hydrogen bonding and other key interactions with biological targets.

Design and Synthesis of Pharmacologically Relevant Compounds

The development of new drugs often involves the synthesis of novel heterocyclic systems. This compound is a valuable starting material for creating compounds with potential therapeutic applications. For instance, quinolone antibiotics, a major class of antibacterial agents, are based on a fused pyridine-ring structure. researchgate.net The synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate is an example of the construction of a pharmacologically relevant quinolone core. researchgate.net Furthermore, novel hetero-ring fused pyridine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds showing significant efficacy. nih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized pyridine precursors.

Below is a table showcasing examples of pharmacologically relevant compound classes that can be synthesized from pyridine precursors.

| Compound Class | Starting Material Type | Potential Pharmacological Activity |

| Furo[2,3-b]pyridine-2-carboxamides | Substituted Pyridin-2(1H)-one | Anticancer nih.gov |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | Furo[2,3-b]pyridine carboxylate | Anticancer nih.gov |

| Quinolones | Dihalo-substituted benzene (B151609) derivatives | Antibacterial researchgate.net |

| Pyrido[2,3-f]quinoxalines | Diaminoquinoline ester | Hybrid Bioproperties researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Once a bioactive compound is identified, Structure-Activity Relationship (SAR) studies are crucial for optimizing its potency and selectivity. mdpi.com SAR involves systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. nih.gov For derivatives synthesized from this compound, SAR studies would involve modifying substituents on the pyridine ring, altering the nature of the fused rings, or changing the functional groups derived from the original aldehyde and ester moieties. For example, in a series of anticancer furo[2,3-b]pyridine derivatives, changing the amine substituent on the carboxamide group led to significant differences in activity against cancer cell lines. nih.gov These studies provide critical insights into the pharmacophore—the essential features required for bioactivity—and guide the rational design of more effective therapeutic agents. nih.gov

The table below outlines key findings from an SAR study on certain anticancer pyridine derivatives, illustrating how structural modifications influence biological activity. nih.gov

| Compound ID | Core Scaffold | R-Group Modification | Anticancer Activity (IC₅₀ in µM) |

| 4e | Furo[2,3-b]pyridine | n-Butylamine | Significant activity |

| 4f | Furo[2,3-b]pyridine | Isobutylamine | Significant activity |

| 4g | Furo[2,3-b]pyridine | sec-Butylamine | Significant activity |

| 5h | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Phenyl | Significant activity |

These studies, often supported by computational methods like CoMFA and CoMSIA, help build models that can predict the activity of new analogues, accelerating the drug discovery process. nih.gov

Exploration of Mechanisms of Action (Excluding Clinical Studies)

A comprehensive exploration of the mechanisms of action for this compound in advanced organic synthesis is limited by the currently available scientific literature. While the compound is utilized as a versatile building block in the synthesis of various heterocyclic structures, detailed mechanistic studies elucidating its specific roles in complex reaction pathways are not extensively documented in publicly accessible research.

The inherent reactivity of this compound stems from its key functional groups: an ethyl ester, a pyridine ring, and a formyl group. The formyl group, an aldehyde, serves as a primary site for nucleophilic attack, enabling its participation in a wide array of condensation and multicomponent reactions. The pyridine ring, a nitrogen-containing heterocycle, can act as a ligand for metal catalysts and influence the electronic properties of the molecule. The ethyl ester provides a handle for further synthetic modifications.

In the context of multicomponent reactions, it is plausible that this compound participates in reaction cascades typical for aldehydes. For instance, in a hypothetical Ugi-type reaction, the formyl group would initially react with an amine to form a Schiff base. This intermediate would then be attacked by an isocyanide and a carboxylic acid to generate a complex adduct. However, specific studies detailing this mechanism with this compound are not readily found.

Similarly, in cycloaddition reactions, the formyl group could potentially act as a dienophile or be transformed into a more reactive species that participates in the cycloaddition. For example, it could undergo a Knoevenagel condensation to form an electron-deficient alkene, which could then participate in a Diels-Alder reaction. Again, the absence of specific mechanistic investigations for this compound in the literature prevents a detailed discussion of these pathways.

The role of this compound in transition-metal-catalyzed reactions is another area where mechanistic details are scarce. The pyridine nitrogen could coordinate to a metal center, influencing the catalyst's reactivity and selectivity. The formyl group could also be involved in oxidative addition or other elementary steps of a catalytic cycle. Without dedicated studies, any proposed mechanism remains speculative.

Due to the lack of detailed research findings and data tables in the public domain concerning the mechanisms of action of this compound in advanced organic synthesis, a more in-depth analysis is not possible at this time. Further experimental and computational studies are required to elucidate the precise mechanistic pathways in which this compound is involved.

Role of Ethyl 3 Formylpicolinate in Ligand Design and Metal Complexation Research

Design and Synthesis of Picolinate-Based Chelating Agents

The design of chelating agents based on the picolinate (B1231196) scaffold is a strategic approach to creating ligands with high affinity and selectivity for specific metal ions. The picolinate moiety itself, comprising a pyridine (B92270) ring with a carboxylate group, is a well-established bidentate chelating unit that forms stable five-membered rings with metal ions through its nitrogen and oxygen donor atoms. Ethyl 3-formylpicolinate serves as an ideal precursor in these synthetic endeavors because its formyl group (an aldehyde) is a reactive handle for elaboration into more complex structures.

A common synthetic strategy involves the reductive amination of the formyl group. This reaction allows for the coupling of the picolinate head unit to various polyamine backbones. Subsequent modification, such as the alkylation of secondary amines with haloacetates followed by ester hydrolysis, yields acyclic polyaminocarboxylate ligands. These ligands feature multiple donor atoms, enhancing their ability to encapsulate a metal ion, a phenomenon known as the chelate effect.

For instance, chelators such as 6,6'-((ethane-1,2-diylbis((carboxymethyl)azanediyl))bis(methylene))dipicolinic acid (H4octapa) have been synthesized using picolinate-based precursors. inl.gov The synthesis of such multidentate ligands is a multi-step process that leverages the reactivity of the functional groups on the starting picolinate material to build complex architectures tailored for specific metal complexation. The resulting chelators often exhibit a pre-organized structure that minimizes the entropic penalty of complexation, leading to highly stable metal complexes.

Thermodynamics and Kinetics of Metal Ion Complexation

The thermodynamic stability and kinetic inertness of metal complexes are critical parameters for their potential applications. Picolinate-based ligands derived from this compound are designed to form highly stable and kinetically robust complexes with a range of metal ions.

Ligands incorporating the picolinate unit show a strong preference for hard and highly charged metal ions like the trivalent lanthanides (Ln³⁺) and actinides (An³⁺). The combination of the pyridine nitrogen and multiple carboxylate oxygen donors in ligands like H4octapa creates a coordination environment that is highly complementary to these f-block elements. inl.gov

Research has shown that these multidentate acyclic ligands can enhance the stability of actinide complexes. inl.gov The presence of amine moieties and the rigid picolinate backbone contribute to this enhanced stability. This has significant implications for applications such as the separation of minor actinides from lanthanides in used nuclear fuel, a critical step in developing a closed nuclear fuel cycle. inl.gov Studies involving competitive complexation and liquid-liquid extraction have been used to probe the thermodynamics of complex formation and the selectivity of these ligands for actinides like Americium(III) and Curium(III) over lanthanides. inl.govosti.gov

Picolinate-based chelators also form stable complexes with various transition metals. The coordination chemistry with d-block elements is diverse, reflecting the varied electronic structures and coordination preferences of these metals. wikipedia.org

Copper(II): The Cu²⁺ ion readily forms complexes with picolinate-derived ligands. The resulting complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. The strong coordination with amine nitrogen atoms and carboxylate groups leads to high stability. researchgate.net

Indium(III) and Lutetium(III): These large trivalent metal ions are of significant interest in the development of radiopharmaceuticals. Ligands must form exceptionally stable and kinetically inert complexes with these metals to prevent their release in vivo. Picolinate-based chelators have been shown to be effective for complexing In³⁺ and Lu³⁺. Research suggests that the formation of five-membered chelate rings is superior for these large metal ions, a key consideration in ligand design. researchgate.net

The table below summarizes the coordination behavior of selected picolinate-based ligands with various metal ions.

| Ligand Scaffold | Metal Ions of Interest | Key Findings |

| Polyaminocarboxylate Picolinates (e.g., H4octapa) | An³⁺ (Am, Cm), Ln³⁺ | High thermodynamic stability; potential for An/Ln separation. inl.gov |

| Cross-bridged Cyclam Picolinates (e.g., Hcb-te1pa) | Cu²⁺, Zn²⁺ | Reinforced ligand structure leading to stable complexes. researchgate.net |

| Triazacyclononane Picolinates (e.g., Hnompa) | Mn²⁺ | Forms stable complexes with potential applications in imaging. researchgate.net |

| General Picolinate Chelators | In³⁺, Lu³⁺ | Forms stable complexes suitable for radiopharmaceutical research; preference for 5-membered chelate rings. researchgate.net |

Structure-Function Relationships in Chelator Efficacy

The efficacy of a chelator is intrinsically linked to its molecular structure. For ligands derived from this compound, several structural features are critical for effective metal complexation. nih.govnih.gov

Pre-organization and Rigidity: The pyridine ring of the picolinate moiety provides a rigid anchor, which helps to pre-organize the appended donor arms in a conformation suitable for metal binding. This reduces the conformational flexibility of the free ligand, lowering the entropic cost of complexation and resulting in a higher stability constant for the metal complex.

Chelate Ring Size: The formation of five- or six-membered chelate rings upon complexation is thermodynamically favored over larger rings. The design of the ligand's backbone and the length of the chelating arms are tailored to ensure the formation of these stable ring structures with the target metal ion. For larger metal ions like In³⁺ and Lu³⁺, ligands that form five-membered rings have been found to be particularly effective. researchgate.net

Applications in Research on Radiopharmaceutical and Imaging Agent Development (Excluding Clinical Data)

The ability of picolinate-based ligands to form stable complexes with radiometals is the foundation for their use in the research and development of new diagnostic imaging agents and targeted radiotherapeutics. researchgate.netiaea.org By incorporating a chelator into a larger biomolecule, such as a peptide or antibody that targets specific cells or tissues, a radiometal can be delivered to a desired location in the body for imaging (e.g., PET or SPECT) or therapy.

In this context, this compound is a valuable starting material for creating bifunctional chelators. A bifunctional chelator contains two key domains: the metal-chelating unit and a reactive functional group that allows for covalent attachment (conjugation) to a biomolecule.

Research in this area focuses on:

Synthesis of Novel Chelators: Developing new picolinate-based ligands with improved properties, such as faster complexation kinetics at room temperature and higher in vivo complex stability. iaea.org

Radiolabeling Studies: Investigating the efficiency of complexing various diagnostic or therapeutic radionuclides (e.g., isotopes of copper, indium, lutetium) with the new chelators.

In Vitro and Preclinical Evaluation: Assessing the stability of the resulting radiolabeled conjugates in biological media (e.g., human serum) and evaluating their targeting and imaging properties in cell culture and animal models. For example, studies have validated the use of certain radioactive lanthanum isotopes chelated by these ligands for in vivo imaging applications in tumor-bearing animal models. researchgate.net

This fundamental research is crucial for identifying promising candidates for new molecular imaging and therapeutic agents, though it precedes any potential clinical evaluation.

Computational and Theoretical Studies of Ethyl 3 Formylpicolinate

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are widely used to obtain optimized molecular geometry and to calculate various electronic properties. figshare.comrsc.org

Density Functional Theory (DFT) studies for a molecule like Ethyl 3-formylpicolinate would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a good balance between accuracy and computational cost. figshare.comresearchgate.net These calculations provide insights into the molecule's structural parameters (bond lengths and angles) and its electronic distribution.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.orgschrodinger.com For conjugated systems, these calculations can predict the wavelengths of light the compound might absorb. schrodinger.com Theoretical calculations can determine the energies of these orbitals and map their spatial distribution across the molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing formyl and ester groups.

Molecular Electrostatic Potential (MEP): An MEP surface map provides a visual representation of the charge distribution on a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. nih.govrsc.org The MEP map is color-coded to show different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring are expected to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net

| Computational Property | Predicted Value/Description | Significance |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ chemscene.com | Defines the elemental composition of the molecule. |

| Molecular Weight | 179.17 g/mol chemscene.com | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 56.26 Ų chemscene.com | Predicts transport properties like cell permeability. |

| HOMO Energy | Calculated via DFT; indicates electron-donating ability. researchgate.net | Higher energy corresponds to a better electron donor. |

| LUMO Energy | Calculated via DFT; indicates electron-accepting ability. researchgate.net | Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The difference between LUMO and HOMO energies. physchemres.org | Indicates chemical reactivity and kinetic stability. schrodinger.com |

| MEP Negative Regions | Expected around carbonyl oxygens and pyridine nitrogen. | Predicts sites for electrophilic attack and hydrogen bond acceptance. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for the system. nih.govresearchgate.net This technique is essential for exploring the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

Conformational Analysis: this compound possesses several rotatable single bonds, particularly within the ethyl ester group and between the pyridine ring and the formyl group. chemscene.com Conformational analysis is the study of the different spatial arrangements (conformers) that result from rotation around these bonds and their relative energies. lumenlearning.comlibretexts.org MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and ability to bind to a target.

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. nsf.gov These simulations can quantify interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. libretexts.org For instance, a simulation of this compound in water would reveal the stability and dynamics of hydrogen bonds between the molecule's oxygen and nitrogen atoms and the surrounding water molecules. These non-covalent interactions are fundamental to understanding solubility and the behavior of the molecule in a biological context. mdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the system over the simulation time. nih.gov

| MD Simulation Parameter | Information Obtained |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of a molecular complex or conformation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule during the simulation. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds formed between the molecule and its environment (e.g., solvent, receptor). mdpi.com |

| Conformational Clustering | Groups similar structures from the simulation trajectory to identify the most populated and representative conformations. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, providing insights into hydrophobic effects. mdpi.com |

Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are instrumental in predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms before conducting experiments. rsc.org By combining insights from quantum chemical calculations, chemists can hypothesize how a molecule will behave in a chemical reaction.

The MEP and frontier molecular orbitals (HOMO/LUMO) are primary tools for this purpose. As noted, the MEP map identifies the most electron-rich and electron-poor sites, which are the likely points of initial interaction for electrophiles and nucleophiles, respectively. researchgate.net The distribution of the HOMO and LUMO helps to rationalize the outcomes of pericyclic reactions and other orbital-controlled processes. frontiersin.org For example, in a reaction involving this compound, the LUMO's location on the formyl and ester groups suggests these sites are susceptible to nucleophilic attack.

Furthermore, computational methods can model the entire reaction coordinate for a proposed chemical transformation. rsc.org This involves locating the structures of transition states—the high-energy species that connect reactants to products—and calculating their activation energies. A lower activation energy implies a faster reaction rate. By comparing the energy profiles of different possible pathways, researchers can predict which mechanistic route is more favorable and, consequently, which product is most likely to form. frontiersin.org This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions. rsc.org

In Silico Ligand-Target Interaction Modeling (e.g., Molecular Docking)

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is used to predict how a small molecule (a ligand), like this compound, might bind to a macromolecular target, typically a protein or nucleic acid. mdpi.comresearchgate.net

The process involves computationally placing the ligand into the binding site of a target protein whose three-dimensional structure is known. biotechrep.ir A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank the different binding poses. plos.org A more negative binding energy suggests a more stable protein-ligand complex. plos.org

A docking study of this compound against a hypothetical protein target would provide two key pieces of information:

Binding Affinity: A quantitative score that predicts the strength of the interaction. nih.gov

Binding Mode: A 3D visualization of the optimal orientation of the ligand within the binding site, detailing the specific intermolecular interactions responsible for binding. nih.gov These interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.govdergipark.org.tr

For example, the formyl and ester groups of this compound could act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or arginine in a protein's active site, while the pyridine ring could engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine. nih.govresearchgate.net Molecular dynamics simulations are often performed after docking to validate the stability of the predicted binding pose and to account for the flexibility of both the ligand and the protein. mdpi.commdpi.com

| Docking Analysis Output | Description | Example (Hypothetical) |

|---|---|---|

| Binding Energy/Score | An estimation of the binding free energy (ΔG) of the ligand-target complex. | -7.5 kcal/mol |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and protein residues. | Formyl oxygen with Lysine-98; Ester oxygen with Arginine-120. |

| Hydrophobic Interactions | Identifies nonpolar interactions between the ligand and protein residues. | Pyridine ring with Valine-97 and Proline-124. nih.gov |

| Predicted Inhibition Constant (Ki) | A calculated value derived from the binding energy that predicts the concentration needed to inhibit the protein's function. | 5.2 µM |

Advanced Spectroscopic Investigations of Ethyl 3 Formylpicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules, including ethyl 3-formylpicolinate and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for detailed structural and conformational analysis.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.5 | s | - |

| Pyridine (B92270) H-6 | 8.7 - 8.9 | d | ~5 |

| Pyridine H-4 | 8.0 - 8.2 | d | ~8 |

| Pyridine H-5 | 7.5 - 7.7 | dd | ~8, ~5 |

| Ethyl (-OCH₂CH₃) | 4.3 - 4.5 | q | ~7 |

| Ethyl (-OCH₂CH₃) | 1.3 - 1.5 | t | ~7 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 190 - 195 |

| Ester Carbonyl (C=O) | 164 - 168 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-6 | 150 - 154 |

| Pyridine C-3 | 135 - 139 |

| Pyridine C-4 | 128 - 132 |

| Pyridine C-5 | 125 - 129 |

| Ethyl (-OCH₂) | 61 - 64 |

| Ethyl (-CH₃) | 13 - 15 |

Elucidation of Reaction Intermediates and Product Conformations

NMR spectroscopy is a powerful technique for studying reaction mechanisms by identifying transient intermediates. For derivatives of this compound, this could involve monitoring the progress of reactions, such as the formation of Schiff bases or the synthesis of more complex heterocyclic systems.

Furthermore, NMR, particularly through Nuclear Overhauser Effect (NOE) experiments, is instrumental in determining the preferred conformations of molecules in solution. mdpi.com For this compound, the relative orientation of the formyl and ethyl ester substituents with respect to the pyridine ring can be investigated. These conformational preferences are crucial as they can influence the molecule's reactivity and biological activity. auremn.org.brnih.govunibas.itmdpi.com The planarity of the molecule and the rotational barriers around the C-C and C-O single bonds can be probed using temperature-dependent NMR studies. unibas.it

Studies of Dynamic Processes and Chemical Exchange

Dynamic NMR (DNMR) spectroscopy is employed to study molecules that undergo conformational changes or chemical exchange processes on the NMR timescale. unibas.it For this compound and its derivatives, potential dynamic processes include the rotation of the formyl and ester groups. At low temperatures, the rotation around the single bond connecting the formyl group to the pyridine ring might become slow enough to be observed as separate signals for different conformers in the NMR spectrum. The rate of this exchange can be quantified by analyzing the changes in the lineshape of the NMR signals as a function of temperature.

Impact of Solvent Environments on Spectroscopic Signatures

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. ustc.edu.cncarlroth.com Aromatic solvents, for example, can induce significant shifts in the resonances of nearby protons due to anisotropic effects. For this compound, using a range of solvents with varying polarities and aromatic character can provide additional insights into its three-dimensional structure and intermolecular interactions. Hydrogen bonding between the solvent and the carbonyl oxygen atoms or the pyridine nitrogen could also lead to noticeable changes in the chemical shifts.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Analysis and Molecular Structure Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mt.com These methods are excellent for identifying functional groups and gaining information about molecular structure and bonding. researchgate.netnih.govmdpi.comnih.gov

For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the ester, aldehyde, and substituted pyridine moieties.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |

| Aldehyde C-H | Stretch | 2820-2850, 2720-2750 | 2820-2850, 2720-2750 |

| Aldehyde C=O | Stretch | 1695-1715 | 1695-1715 |

| Ester C=O | Stretch | 1720-1740 | 1720-1740 |

| Pyridine Ring | C=C, C=N Stretch | 1580-1610, 1450-1500 | 1580-1610, 1450-1500 |

| Ester C-O | Stretch | 1200-1300 | 1200-1300 |

| Aromatic C-H | Bending (out-of-plane) | 750-850 | Weak |

The FT-IR spectrum is expected to be dominated by the strong carbonyl stretching bands of the ester and aldehyde groups. The exact positions of these bands can provide information about conjugation and potential intramolecular interactions. The C-H stretching vibrations of the aldehyde group are also characteristic. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, including the pyridine ring vibrations and the C-O stretch of the ester. nih.gov

FT-Raman spectroscopy offers complementary information. Due to the different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) in Conjugation Systems and Charge Transfer Characterization

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu For this compound, the presence of the pyridine ring, a conjugated system, along with the carbonyl groups of the ester and aldehyde, gives rise to characteristic absorptions in the UV region. The expected electronic transitions are primarily of the π→π* and n→π* types. askfilo.comlibretexts.orgrsc.org

The π→π* transitions, which involve the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital, are typically intense and occur at shorter wavelengths. libretexts.org The n→π transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π*-orbital, are generally less intense and appear at longer wavelengths. libretexts.org The conjugation between the pyridine ring and the carbonyl groups is expected to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. msu.edu

Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | 230 - 270 | High (~10,000) |

| n→π | 300 - 340 | Low (<1000) |

The solvent can have a significant impact on the UV-Vis spectrum. shivajicollege.ac.in Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. For example, n→π* transitions typically undergo a blue shift (shift to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding electrons in the ground state. The study of these solvatochromic effects can provide information about the nature of the electronic transitions and the polarity of the excited states. researchgate.net

Mass Spectrometry in Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. whitman.edu For this compound (C₉H₉NO₃, Molecular Weight: 179.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 179 under electron ionization (EI) conditions.

The fragmentation of this compound is expected to follow pathways characteristic of esters and aromatic aldehydes. libretexts.orgtutorchase.comsavemyexams.commiamioh.edushout.educationnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Proposed Structure |

| 179 | [M]⁺ | Molecular ion |

| 150 | [M - CHO]⁺ | Loss of the formyl group |

| 134 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 106 | [C₆H₄NCO]⁺ | Fragmentation of the pyridine ring |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

The analysis of the isotopic pattern of the molecular ion peak can confirm the elemental composition. For example, the presence of a small M+1 peak is indicative of the natural abundance of ¹³C. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming their elemental formulas.

Advanced Spectroscopic Techniques for Intermolecular Interaction Analysis (e.g., 2D Correlation Spectroscopy)rsc.org

Two-dimensional (2D) correlation spectroscopy has emerged as a powerful analytical technique for elucidating complex molecular structures and the dynamics of interacting processes. vietnamjournal.ru This method is particularly adept at analyzing spectral data obtained under a specific perturbation, such as changes in temperature, pressure, or concentration. vscht.cz By transforming one-dimensional spectral data into a 2D correlation map, it can reveal relationships between spectral features that are not easily discernible in conventional spectroscopy. vietnamjournal.ru This is especially valuable for studying intermolecular interactions, such as hydrogen bonding, which play a crucial role in the physical and chemical properties of compounds like this compound.

Generalized 2D correlation spectroscopy offers significant advantages, including the ability to examine inter- or intra-molecular interactions and determine the sequential order of molecular events. scirp.org The technique generates two types of correlation spectra: synchronous and asynchronous.

A synchronous spectrum represents the simultaneous or cooperative changes in spectral intensities at different wavenumbers. Autopeaks, which appear on the diagonal, indicate the degree of change in a specific band's intensity during the perturbation. Cross-peaks, located off the diagonal, signify a correlated change between two different spectral bands. Positive cross-peaks suggest that the intensities of the two corresponding bands are changing in the same direction (either both increasing or both decreasing), while negative cross-peaks indicate changes in opposite directions.

An asynchronous spectrum , on the other hand, reveals the sequential or out-of-phase changes of spectral intensities. These spectra are anti-symmetric with respect to the diagonal and only contain off-diagonal cross-peaks. The presence of a cross-peak in an asynchronous spectrum indicates that the intensity changes at the two corresponding wavenumbers are not occurring simultaneously. The sign of the asynchronous cross-peak provides the temporal relationship between the two events.

While direct experimental 2D correlation spectroscopy studies on this compound are not extensively reported in the literature, a hypothetical study based on its known functional groups—a pyridine ring, an ester group, and a formyl group—can illustrate the potential of this technique. These functional groups are all capable of participating in intermolecular interactions, particularly hydrogen bonding, either as acceptors (the nitrogen of the pyridine ring, the carbonyl oxygens of the ester and aldehyde) or through weaker C-H···O interactions. eie.gr

A hypothetical temperature-dependent Fourier-transform infrared (FT-IR) spectroscopy study of this compound in a non-polar solvent could be subjected to 2D-COS analysis to probe the changes in its intermolecular hydrogen bonding. As the temperature is varied, the strength and population of different hydrogen-bonded species would change, leading to shifts in the vibrational frequencies and changes in the intensities of the corresponding IR bands.

Detailed Research Findings (Hypothetical)

In this hypothetical study, a solution of this compound in carbon tetrachloride is subjected to a temperature ramp, and FT-IR spectra are collected at regular intervals. The primary regions of interest would be the C=O stretching regions of the formyl and ester groups, and the ring breathing modes of the pyridine nucleus.

Upon cooling, it would be expected that intermolecular hydrogen bonds of the type C-H···N (involving the pyridine ring) and C-H···O=C (involving the carbonyl groups) would become more prevalent. This would lead to a shift in the vibrational bands associated with these groups. For instance, the C=O stretching bands would likely shift to lower wavenumbers (red-shift) upon hydrogen bond formation.

The 2D-COS analysis of this temperature-dependent spectral data could yield the following insights:

Synchronous Spectrum:

Strong autopeaks would be expected for the C=O stretching bands of both the ester and formyl groups, as well as for the pyridine ring vibrations, indicating that these are all sensitive to the temperature perturbation.

Positive cross-peaks between the C=O bands would suggest that the changes in the hydrogen-bonding environment of both carbonyl groups are correlated and occur in a similar fashion as the temperature changes.

Positive cross-peaks between the C=O bands and the pyridine ring bands would indicate a concerted change, suggesting that the formation or disruption of hydrogen bonds involving these groups is a cooperative process.

Asynchronous Spectrum:

The presence of asynchronous cross-peaks would reveal the sequence of events during the change in intermolecular interactions. For example, a cross-peak between the formyl C=O and the ester C=O might suggest that one group is more readily involved in hydrogen bonding as the temperature is lowered. If the asynchronous cross-peak at (ν_formyl, ν_ester) is positive, it would imply that the change in the formyl group's environment precedes that of the ester group.

Cross-peaks between the carbonyl bands and the pyridine ring vibrations could elucidate the temporal order of the formation of different types of hydrogen bonds.

The following interactive data tables represent hypothetical data from such a 2D-COS analysis.

Table 1: Hypothetical Synchronous 2D-COS Correlation Data

| Wavenumber 1 (cm⁻¹) | Wavenumber 2 (cm⁻¹) | Correlation | Interpretation |

| 1720 (Ester C=O) | 1720 (Ester C=O) | +++ | Strong intensity change of the ester carbonyl with temperature. |

| 1705 (Formyl C=O) | 1705 (Formyl C=O) | +++ | Strong intensity change of the formyl carbonyl with temperature. |

| 1580 (Pyridine Ring) | 1580 (Pyridine Ring) | ++ | Moderate intensity change of a pyridine ring mode with temperature. |

| 1720 (Ester C=O) | 1705 (Formyl C=O) | + | Correlated change in the same direction for both carbonyl groups. |

| 1720 (Ester C=O) | 1580 (Pyridine Ring) | + | Correlated change between the ester carbonyl and the pyridine ring. |

| 1705 (Formyl C=O) | 1580 (Pyridine Ring) | + | Correlated change between the formyl carbonyl and the pyridine ring. |

Table 2: Hypothetical Asynchronous 2D-COS Correlation Data

| Wavenumber 1 (cm⁻¹) | Wavenumber 2 (cm⁻¹) | Correlation | Interpretation (assuming cooling perturbation) |

| 1720 (Ester C=O) | 1705 (Formyl C=O) | + | The intensity change at 1705 cm⁻¹ occurs before the change at 1720 cm⁻¹. The formyl group forms H-bonds before the ester group. |

| 1705 (Formyl C=O) | 1580 (Pyridine Ring) | - | The intensity change at 1580 cm⁻¹ occurs before the change at 1705 cm⁻¹. The pyridine ring interaction changes before the formyl carbonyl. |

| 1720 (Ester C=O) | 1580 (Pyridine Ring) | - | The intensity change at 1580 cm⁻¹ occurs before the change at 1720 cm⁻¹. The pyridine ring interaction changes before the ester carbonyl. |

This hypothetical application demonstrates how 2D correlation spectroscopy could provide detailed insights into the intermolecular dynamics of this compound, revealing the sequence and cooperativity of hydrogen bond formation among its different functional groups. Such studies are invaluable for understanding the structure-property relationships in the condensed phases of this and related heterocyclic compounds.

Future Research Directions and Emerging Trends for Ethyl 3 Formylpicolinate

The unique structural features of ethyl 3-formylpicolinate, namely its pyridine (B92270) ring, ester, and aldehyde functional groups, position it as a versatile building block for future chemical innovation. chemscene.com Emerging research trends are focused on leveraging this trifunctional scaffold through advanced synthetic methods, exploring its potential in catalysis, developing sophisticated biological tools, and designing novel materials.

Q & A

Q. How can researchers enhance cross-laboratory reproducibility for this compound-based methodologies?

- Methodological Answer : Publish detailed synthetic protocols in open-access repositories (e.g., protocols.io ). Standardize reagent sources (e.g., Sigma-Aldlotch vs. TCI) and instrumentation calibration. Collaborate on round-robin studies to benchmark results. Use the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.